molecular formula C30H31N3O5S B2604623 N-(4-(4-benzylpiperazin-1-yl)-4-oxobutyl)-N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide CAS No. 923172-18-3

N-(4-(4-benzylpiperazin-1-yl)-4-oxobutyl)-N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide

Cat. No. B2604623
M. Wt: 545.65
InChI Key: GXFFAVVSTWITDG-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a benzylpiperazine moiety, a sulfonamide group, and an anthracene derivative. These functional groups suggest that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzylpiperazine moiety could potentially form multiple hydrogen bonds .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions due to the presence of multiple reactive sites. For example, the sulfonamide group could participate in substitution reactions .

Scientific Research Applications

Chemical Reactions and Synthesis

The compound has been explored in various chemical reactions and synthesis processes. For instance, its derivatives have been used in the dicyanation of 1,4-diaminoanthraquinones, showing reactivity towards nucleophilic reagents (Adam & Winkler, 1983). Similarly, its sulfoximides derivatives have shown the ability to undergo cyclization to form naphtho[1,2,3-cd]indol-6(2H)-one derivatives (Kargina et al., 2013).

Biological Activity and Potential Applications

Several studies have examined the biological activity of compounds related to this chemical. For example, derivatives of the compound have been used in the synthesis of sulfonamides showing potent activity at adenosine A2B receptors, indicating potential pharmacological applications (Yan et al., 2006). Additionally, the synthesis of analogs, like 4,5,8-trimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid, has implications in drug development for conditions like osteoarthritis (Owton et al., 1995).

Medicinal Chemistry and Drug Design

The compound and its analogs play a significant role in medicinal chemistry and drug design. For instance, quinazoline derivatives of similar structures have been synthesized and evaluated as potential diuretic and antihypertensive agents, highlighting their significance in developing new therapeutic agents (Rahman et al., 2014).

Future Directions

The future research directions for this compound could include further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities .

properties

IUPAC Name

N-[4-(4-benzylpiperazin-1-yl)-4-oxobutyl]-N-methyl-9,10-dioxoanthracene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31N3O5S/c1-31(15-7-12-28(34)33-18-16-32(17-19-33)21-22-8-3-2-4-9-22)39(37,38)23-13-14-26-27(20-23)30(36)25-11-6-5-10-24(25)29(26)35/h2-6,8-11,13-14,20H,7,12,15-19,21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXFFAVVSTWITDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCC(=O)N1CCN(CC1)CC2=CC=CC=C2)S(=O)(=O)C3=CC4=C(C=C3)C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(4-benzylpiperazin-1-yl)-4-oxobutyl)-N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide

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